2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-30(27,16-3-4-18-15(11-16)5-9-28-18)25-8-1-2-14(13-25)10-19-23-20(24-29-19)17-12-21-6-7-22-17/h3-4,6-7,11-12,14H,1-2,5,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJLOWJCJHLIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkylating agent.
Synthesis of the Piperidine Moiety: This step involves the formation of the piperidine ring, which can be synthesized through a reductive amination reaction.
Formation of the Oxadiazole Ring: This can be accomplished through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the benzofuran, piperidine, and oxadiazole moieties together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and pathways.
Medicine: This compound has potential therapeutic applications, including as an anticancer agent and an antimicrobial agent.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways. The oxadiazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Similarity Analysis
Methods :
- Tanimoto Coefficient : Used to quantify structural similarity based on molecular fingerprints (e.g., reported ~70% similarity between aglaithioduline and SAHA).
- Docking Studies : Molecular orientation and hydrogen-bond networks (e.g., compared triazolbenzo[d]thiazoles in similar binding poses).
Table 1: Structural and Functional Comparison
Functional and Pharmacokinetic Comparisons
- Bioactivity: Nitro Substitutions: highlights that nitro groups on aryl rings enhance antimycobacterial activity. The target compound lacks nitro groups but may compensate with sulfonyl electronegativity . Sulfonyl vs. Sulfonamide: Compounds with sulfonamide groups (e.g., ) show cross-reactivity in immunoassays, suggesting the target’s sulfonyl group may reduce off-target binding .
ADME Properties :
Cross-Reactivity and Selectivity
emphasizes that cross-reactivity depends on assay format. The target’s unique sulfonyl-piperidine group may improve selectivity compared to triazole-thiol derivatives (), which share broader antibody recognition .
Biological Activity
The compound 2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties:
- Pyrazine ring : A nitrogen-containing heterocycle that often participates in biological interactions.
- Oxadiazole moiety : Known for its diverse pharmacological activities including antimicrobial and anticancer properties.
- Piperidine and benzofuran derivatives : These components are linked to various biological effects such as analgesic and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of synthesized compounds against Salmonella typhi and Bacillus subtilis, with some showing moderate to strong inhibitory effects. The incorporation of the sulfonamide group in similar structures has been linked to enhanced antibacterial efficacy .
Anticancer Potential
The anticancer activity of pyrazine derivatives has been documented extensively. For example, compounds similar to the one demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell survival .
Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) has been observed. Compounds with similar structural motifs have shown promising results as AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for some derivatives were reported in the low micromolar range, indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in neurotransmission and inflammation.
- Enzyme Modulation : By inhibiting key enzymes like AChE or COX-II, the compound can exert anti-inflammatory and neuroprotective effects.
- DNA Interaction : Some studies suggest that heterocyclic compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those containing oxadiazole and piperidine moieties. The results indicated that compounds with the benzofuran sulfonamide structure exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines demonstrated that derivatives similar to the target compound significantly inhibited cell growth. The most potent analogs showed IC50 values ranging from 10 to 20 μM against breast and colon cancer cell lines .
Data Summary
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves:
- Oxadiazole ring formation : Cyclization of a nitrile precursor with hydroxylamine under reflux conditions in ethanol or DMF .
- Piperidine coupling : Sulfonylation of the piperidine moiety using 2,3-dihydro-1-benzofuran-5-sulfonyl chloride, followed by nucleophilic substitution to attach the oxadiazole-pyrazine core .
- Key reagents : Dimethylformamide (DMF) as a solvent, tin(II) chloride for reduction steps, and microwave-assisted synthesis to improve yield .
Q. Which analytical methods are recommended for characterization?
- Structural confirmation : Use -NMR and -NMR to verify substituent positions and purity. LC-MS is critical for detecting byproducts .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
- Crystallography : X-ray diffraction for resolving ambiguous stereochemistry in the piperidine-sulfonyl group .
Q. How can solubility and stability be experimentally determined?
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure concentrations via UV spectrophotometry .
- Stability : Accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. low efficacy) be resolved?
- Orthogonal assays : Compare results from disk diffusion (antimicrobial) and enzyme inhibition assays (e.g., fungal tyrosinase) to rule off-target effects .
- Structural analogs : Test derivatives with modified oxadiazole substituents to isolate pharmacophores. For example, replacing the benzofuran-sulfonyl group with a chlorophenyl-oxadiazole (see Table 1) .
- Standardized conditions : Ensure consistent cell lines (e.g., HepG2 for antitumor studies) and inoculum sizes in replicates .
Table 1 : Comparative bioactivity of structural analogs
| Derivative Structure | Bioactivity (IC50) | Target |
|---|---|---|
| 3-Chlorophenyl-oxadiazole variant | 12 µM | Fungal tyrosinase |
| Trifluoromethyl-pyridine analog | 8 µM | Cancer cell lines |
Q. What strategies optimize reaction yields for scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for oxadiazole cyclization, improving yield by 15–20% .
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; the latter reduces nitro groups more selectively .
- Solvent optimization : Replace DCM with THF in sulfonylation steps to minimize byproduct formation .
Q. How does the sulfonyl-piperidine group influence enzyme binding?
- Molecular docking : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the piperidine’s conformation affects allosteric modulation .
- Mutagenesis studies : Introduce alanine substitutions in enzyme active sites (e.g., S. aureus FabI) to validate binding interactions .
Q. What statistical methods are suitable for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients .
- ANOVA with post-hoc tests : Compare treatment groups in cytotoxicity assays, using Tukey’s HSD for multiple comparisons .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
